

An In-depth Technical Guide to 4,5-Methylenedioxy-2-aminoindane HCl

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Compound of Interest

Compound Name: 4,5-MDAI hydrochloride

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This technical guide provides a comprehensive overview of the chemical and pharmacological properties of 4,5-methylenedioxy-2-aminoindane hydrochloride (4,5-MDAI HCI), a synthetic aminoindane derivative. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, analytical characterization, and mechanism of action.

Chemical Properties and Data

4,5-MDAI HCl is a positional isomer of the more commonly known 5,6-MDAI.[1] Its chemical structure is characterized by a methylenedioxy group attached to the 4 and 5 positions of the indane ring system, with an amine group at the 2-position.[1][2] This rigid conformational structure, where the α -methyl group of the amphetamine side chain is cyclized back to the benzene ring, significantly influences its pharmacological profile compared to its amphetamine analogue, 3,4-methylenedioxyamphetamine (MDA).[3]

Physical and Chemical Data



Property	Value	Reference	
IUPAC Name	7,8-dihydro-6H-indeno[4,5-d] [2][4]dioxol-7-amine hydrochloride	[5]	
Synonyms	4,5-methylenedioxy-2- aminoindane HCl	[5]	
Chemical Formula	C10H11NO2 · HCl	[5]	
Molecular Weight	213.7 g/mol	[5][6]	
Appearance	White powder (HCl salt)	[5]	
Melting Point (°C)	243.0	[5]	
UVmax (nm)	202.3, 283.7	[5]	

Spectroscopic Data

The following table summarizes key spectroscopic data for the characterization of 4,5-MDAI.



Spectroscopic Method	Key Observations	Reference	
¹H NMR (400 MHz, CD₃OD)	Aromatic protons show as doublets at 6.65 and 6.67 ppm (J = 7.7 Hz), indicating adjacent protons. The spectra shows no chemical equivalence, with all carbons and protons having unique chemical shifts.	[1]	
¹³ C NMR	Shows 6 aromatic carbons (2 protonated), 3 methylene carbons, and 1 methine carbon. A methylene carbon at 100.7 ppm is indicative of the methylenedioxyphenyl moiety.	[1]	
FTIR (HCl salt)	Prominent differences from its 5,6-isomer are observed in the "fingerprint region" (750-1750 cm ⁻¹) and in the C-H out-of-plane bending frequencies (500-800 cm ⁻¹).	[1][7]	
GC-MS (EI)	The mass spectrum of the free base shows an intense molecular ion at m/z 177, which is also the base peak.[7] Derivatization with trimethylsilyl (TMS) yields a molecular ion at m/z 249, with characteristic fragment ions at m/z 73, 100, and 150 that allow for clear differentiation from its 5,6-isomer.[1]		

Experimental Protocols

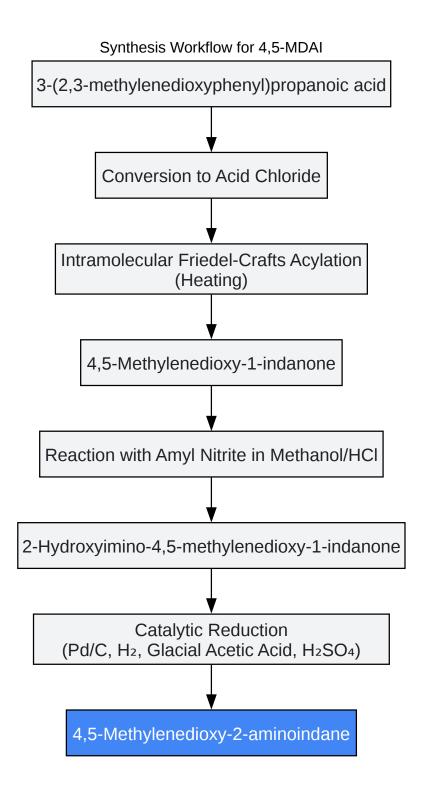


Synthesis of 4,5-Methylenedioxy-2-aminoindane

The synthesis of 4,5-MDAI has been described by Nichols et al. and is outlined in the following workflow.[1] The process starts from 3-(2,3-methylenedioxyphenyl)propanoic acid.

Workflow for the Synthesis of 4,5-MDAI





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Caption: A diagram illustrating the synthetic pathway to 4,5-methylenedioxy-2-aminoindane.



Detailed Steps:

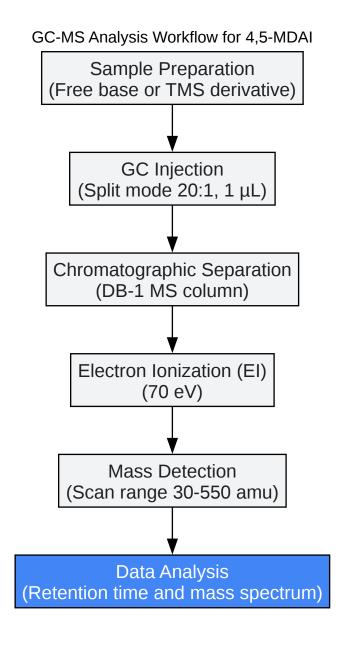
- Acid Chloride Formation: 3-(2,3-methylenedioxyphenyl)propanoic acid is converted to its corresponding acid chloride.
- Cyclization: The acid chloride is heated to undergo an intramolecular Friedel-Crafts acylation, forming 4,5-methylenedioxy-1-indanone.
- Oximation: The resulting indanone is treated with amyl nitrite in methanol with hydrochloric acid to yield 2-hydroxyimino-4,5-methylenedioxy-1-indanone.
- Reduction: The hydroxyimino ketone is then reduced to the final amine product using a palladium on carbon (Pd/C) catalyst in glacial acetic acid with a catalytic amount of sulfuric acid under a hydrogen atmosphere.

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol is based on the parameters used for the analysis of 4,5-MDAI by the DEA's Special Testing and Research Laboratory.[5]

Experimental Workflow for GC-MS Analysis





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Caption: A diagram outlining the workflow for the GC-MS analysis of 4,5-MDAI.

Instrumental Parameters:

• Gas Chromatograph: Agilent GC or equivalent.[5]



- Column: DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25 μm.[5]
- Carrier Gas: Helium at 1 mL/min.[5]
- Injector Temperature: 280°C.[5]
- Oven Program: Initial temperature of 100°C, ramped at 6°C/min.[1]
- Mass Spectrometer: Quadrupole mass-selective detector.[1]
- Ionization Mode: Electron Ionization (EI) at 70 eV.[1][5]
- Scan Range: 34-600 amu.[1]

It is important to note that underivatized 4,5-MDAI and its isomer 5,6-MDAI may co-elute under standard GC conditions.[1][7] Derivatization, for example with a trimethylsilyl (TMS) agent, is recommended for their differentiation, as their TMS derivatives are easily resolved.[1]

Pharmacology and Mechanism of Action

4,5-MDAI is a psychoactive compound that primarily acts as a serotonin-norepinephrine releasing agent (SNRA).[2] Its pharmacological effects are entactogenic, similar to MDMA, producing feelings of emotional openness and empathy.[2][8] However, it is reported to be less stimulating than MDMA.[8]

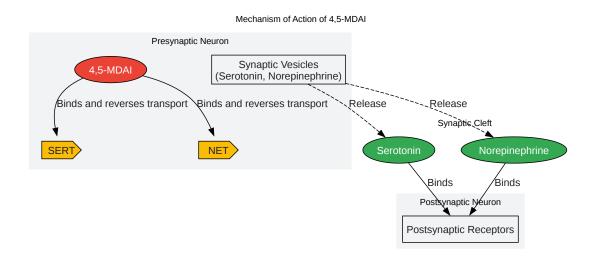
Monoamine Transporter Interactions

The primary mechanism of action of 4,5-MDAI involves its interaction with monoamine transporters, leading to the release of serotonin and norepinephrine into the synaptic cleft.[2] It has a significantly lower impact on dopamine release compared to MDMA.



Transporter	Action	Potency/Selectivity	Reference
Serotonin Transporter (SERT)	Release and Reuptake Inhibition	High potency	[2][9][10]
Norepinephrine Transporter (NET)	Release and Reuptake Inhibition	Moderate potency	[9][10]
Dopamine Transporter (DAT)	Release and Reuptake Inhibition	~10-fold weaker than on SERT and NET	[9][10]

Signaling Pathway of 4,5-MDAI at the Synapse



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Caption: A diagram showing 4,5-MDAI's interaction with serotonin and norepinephrine transporters.

Neurotoxicity

Studies have indicated that 4,5-MDAI has reduced serotonergic neurotoxicity compared to MDMA.[2] The rigid indane structure is thought to contribute to this reduced neurotoxic potential.[2] However, some research suggests that while it may be non-neurotoxic when administered alone, co-administration with dopaminergic agents can lead to significant serotonin neurotoxicity.[6]

Conclusion

4,5-Methylenedioxy-2-aminoindane HCl is a compound of significant interest due to its distinct pharmacological profile as a selective serotonin-norepinephrine releasing agent with entactogenic properties and reduced neurotoxicity compared to related amphetamines. This guide provides a foundational understanding of its chemical properties, synthesis, and mechanism of action, supported by detailed experimental data and workflows. Further research is warranted to fully elucidate its therapeutic potential and safety profile.

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